3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N,N-dimethylazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S2/c1-12(2)19(16,17)13-8-11(9-13)18(14,15)10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMEEIEVGTRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of cyclohexylsulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
The compound 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, synthesis, biological activities, and relevant case studies.
Molecular Formula
- C : 12
- H : 18
- N : 2
- O : 4
- S : 2
Key Synthetic Steps:
- Formation of the Azetidine Ring : The initial step involves creating the azetidine structure from available precursors.
- Sulfonation Reaction : Introducing the cyclohexylsulfonyl group through nucleophilic substitution.
- Dimethylation : The final step involves the methylation of the nitrogen atoms to yield the dimethyl derivative.
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmacological agent.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, particularly those involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes are critical in the production of pro-inflammatory mediators.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity by inhibiting dihydropteroate synthase (DHPS), an essential enzyme for bacterial folate synthesis. While specific data on this compound's efficacy is limited, it shares structural similarities with known antimicrobial agents .
Anti-inflammatory Effects
The compound's potential to modulate immune responses positions it as a candidate for treating chronic inflammatory conditions. Its ability to influence cellular signaling pathways may lead to therapeutic applications in diseases characterized by excessive inflammation .
Neuroprotective Properties
Preliminary studies suggest that derivatives of this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential candidate for neurodegenerative disease therapies .
Case Studies and Research Findings
Several studies have focused on similar sulfonamide compounds, providing insights into their biological activities:
Table 1: Biological Activities of Related Sulfonamides
| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | Cyclooxygenase (COX) | TBD | Anti-inflammatory |
| Piperidinyl sulfonamides | Dihydropteroate Synthase | 2.02 | Antibacterial |
| Various piperidine derivatives | Acetylcholinesterase | 15.91 | Neuroprotective |
Notable Research Findings
- A series of piperidine derivatives were synthesized and evaluated for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antimicrobial properties .
- Compounds bearing piperidine nuclei showed promising results in inhibiting AChE and BChE, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares key functional groups with piperazine-based sulfonamides reported in recent studies. For example:
Key differences :
- Ring size : The target compound’s azetidine (4-membered ring) introduces greater ring strain and conformational rigidity compared to the 6-membered piperazine in SU[1,1] and SU[1,2].
- Substituents : The dimethylazetidine sulfonamide group contrasts with the phenylbutenyl substituent in SU analogs, likely altering electronic and steric properties.
Physicochemical Properties
The table below summarizes available
Observations :
- Yield : The cyclohexyl-substituted SU[1,2] exhibits a lower synthetic yield (52%) compared to the cyclopentyl analog SU[1,1] (75%), suggesting steric challenges in introducing bulkier cyclohexyl groups .
- Physical state : SU[1,2] is a white solid, while SU[1,1] is a yellow oil, indicating that cyclohexyl substitution may enhance crystallinity.
Implications of Structural Features
- Azetidine vs. Piperazine : The smaller azetidine ring may enhance metabolic stability compared to piperazine derivatives, as constrained conformations reduce susceptibility to enzymatic degradation.
Biological Activity
3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetic organic compound notable for its sulfonamide group and azetidine ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications.
Chemical Structure
The compound's IUPAC name is 3-cyclohexylsulfonyl-N,N-dimethylazetidine-1-sulfonamide, with the molecular formula . The structure features a cyclohexylsulfonyl group attached to an azetidine ring, contributing to its unique chemical properties.
Synthesis
The synthesis typically involves the reaction of cyclohexylsulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide, often using triethylamine as a base in dichloromethane at temperatures between 0-25°C to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They function by inhibiting folate synthesis in bacteria, which is essential for DNA synthesis. Studies have shown that sulfonamides can be enhanced by coordination with metal ions like Ru(III), improving their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Recent research has highlighted the biological evaluation of sulfonamide derivatives, including this compound. Key findings include:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for drug development .
- Structure-Activity Relationship (SAR) : Research indicates a correlation between the chemical structure of sulfonamides and their biological activity. Variations in the sulfonamide group can significantly impact their potency and selectivity as enzyme inhibitors .
Comparative Analysis with Similar Compounds
Comparison with other sulfonamide derivatives reveals that this compound exhibits unique properties due to its specific structural features. For instance:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, antibacterial | Cyclohexylsulfonyl group |
| 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide | Protein kinase CK2 inhibitor | Different substituents on azetidine |
| Cyclohexanesulfonyl chloride | Precursor for sulfonamides | Used in various synthetic routes |
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexylamine, SO₂Cl₂ | THF | 0°C → RT | 65–75 |
| 2 | Azetidine derivative | DMF | 25°C | 80–85 |
Basic: Which analytical techniques are critical for characterizing this compound, and what detection limits apply?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirms molecular structure (¹H/¹³C NMR) with ppm resolution for functional groups (e.g., cyclohexyl protons at δ 1.0–2.5) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS with ±0.001 Da accuracy).
- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles ±0.01°) .
- HPLC : Quantifies purity (>98% with UV detection at 254 nm).
Q. Table 2: Detection Limits
| Technique | Detection Limit | Key Parameters |
|---|---|---|
| NMR | 1–10 µmol | 500 MHz, CDCl₃ |
| ESI-MS | 0.1 pg/mL | m/z 300–600 |
| HPLC | 0.1 µg/mL | C18 column |
Advanced: How can computational modeling predict reaction pathways and optimize synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates . For example:
- Reaction Path Search : Identifies energetically favorable pathways (e.g., sulfonylation activation energies).
- Solvent Effects : COSMO-RS simulations predict solvent interactions.
- Machine Learning : Trains models on experimental datasets to recommend optimal conditions (e.g., temperature, catalyst loading) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) require:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, pH 7.4).
- Target Specificity Profiling : Use kinase/GPCR panels to confirm selectivity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from divergent methodologies .
Advanced: How to evaluate structure-activity relationships (SAR) for pharmacological target identification?
Answer:
SAR studies involve:
- Functional Group Modulation : Compare analogs (e.g., replacing cyclohexyl with adamantyl) to assess binding affinity .
- Docking Simulations : AutoDock Vina predicts binding poses with enzymes (e.g., carbonic anhydrase).
- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. Table 3: Example SAR Data
| Analog | R Group | IC₅₀ (nM) | Target Protein |
|---|---|---|---|
| 1 | Cyclohexyl | 12 ± 2 | CA-II |
| 2 | Adamantyl | 8 ± 1 | CA-II |
Advanced: What methods determine pharmacokinetic properties like metabolic stability?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
- CYP450 Inhibition Screening : Fluorescent probes assess isoform-specific interactions.
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis quantifies free fraction .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Waste Disposal : Neutralize sulfonamide waste with 10% NaOH before disposal .
Advanced: How to integrate experimental and computational data for high-throughput screening?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
